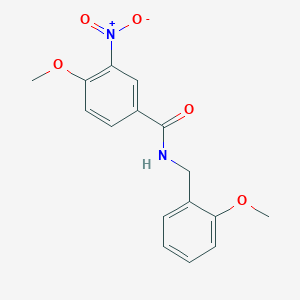

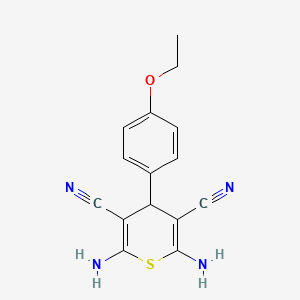

2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide is a chemical compound that has been studied for various applications in medicinal and organic chemistry.

Synthesis Analysis

The synthesis processes for compounds similar to 2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide often involve multistep reactions, employing techniques such as oxidative fluorodesulfurization, coupling reactions, and cyclization processes (Josse et al., 2001).

Molecular Structure Analysis

Compounds with structures related to 2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide, like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, have been characterized using X-ray crystallography, revealing specifics about molecular conformation and intramolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to 2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide involves interactions with various reagents and catalysts, leading to diverse products. For instance, Pailloux et al. (2007) described the oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides, a compound structurally related to 2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined using various analytical techniques like NMR, FT-IR, and X-ray diffraction. These properties are critical for understanding the compound's behavior in different environments (Rodinovskaya et al., 2002).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for determining the suitability of 2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide in various applications. Studies on similar compounds provide insights into their behavior in chemical reactions and potential uses in pharmaceuticals and other fields (Shukla et al., 2012).

Aplicaciones Científicas De Investigación

Nitroimidazole Compounds in Medicinal Chemistry

Nitroimidazoles are notable for their broad spectrum of potential applications in medicinal chemistry due to their unique structure combining a nitro group with a five-membered aromatic heterocyclic ring. These compounds have been actively researched for their roles as drugs with anticancer, antimicrobial, and antiparasitic properties, among others. The review by Zhen-Zhen Li et al. (2018) systematically discusses the current research and applications of nitroimidazole compounds, including their development for multipurpose applications in medicine, highlighting their importance in the creation of synthetic chemical drugs used in clinical settings (Zhen-Zhen Li et al., 2018).

Biogenic Amines and Nitrosamine Formation

The review on biogenic amines in fish by I. A. Bulushi et al. (2009) touches on the formation of nitrosamines, compounds that could share mechanistic pathways with the nitration reactions possibly relevant to 2-(5-nitro-2H-tetrazol-2-yl)-N,N-diphenylacetamide. Understanding the interactions between amines and nitro compounds can provide insights into the chemical behavior of such molecules in biological systems (I. A. Bulushi et al., 2009).

Glutamatergic Agents in Depression

While not directly related, the exploration of glutamatergic modulators for their antidepressant effects, as discussed by M. Lener et al. (2017), could offer a parallel in understanding how nitro-containing compounds, through their interaction with neurotransmitter systems, might have potential applications in neuropharmacology (M. Lener et al., 2017).

Nitrous Oxide in Clinical Practice

The comprehensive review by D. Hottinger et al. (2014) on the use of sodium nitroprusside, a compound that releases nitric oxide causing vasodilation, underlines the importance of nitro compounds in therapeutics and their complex mechanisms of action. This can shed light on the broader utility of nitro-containing compounds in medicine and research (D. Hottinger et al., 2014).

Mecanismo De Acción

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug. If it’s used as an explosive, the mechanism of action would involve the rapid release of energy from the compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-nitrotetrazol-2-yl)-N,N-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3/c22-14(11-19-17-15(16-18-19)21(23)24)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALYVQRNJYLRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3N=C(N=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)